molecular formula C7H6BrN3 B6603871 2-azido-1-bromo-3-methylbenzene CAS No. 2138297-31-9

2-azido-1-bromo-3-methylbenzene

Cat. No.: B6603871
CAS No.: 2138297-31-9
M. Wt: 212.05 g/mol
InChI Key: OJSRUFHYTURKFF-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-3-methylbenzene is a substituted aromatic compound featuring an azido group (-N₃) at the ortho position (C2), a bromine atom at the para position (C1), and a methyl group (-CH₃) at the meta position (C3). The azido group’s reactivity, combined with bromine’s role as a leaving group, suggests utility in cross-coupling reactions or polymer chemistry.

Properties

IUPAC Name

2-azido-1-bromo-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSRUFHYTURKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-bromo-3-methylbenzene typically involves a multi-step process starting from a suitable benzene derivative. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed from cycloaddition reactions involving the azido group.

    Amines: Formed from the reduction of the azido group.

Mechanism of Action

The reactivity of 2-azido-1-bromo-3-methylbenzene is primarily due to the presence of the azido group and the bromine atom. The azido group can undergo cycloaddition reactions to form stable triazoles, which are valuable in various chemical and biological applications. The bromine atom can be substituted by other nucleophiles, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Key Comparator: 4-Azido-1-Bromo-2-(Trifluoromethyl)benzene (C₇H₃BrF₃N₃)

This compound, detailed in and , shares a bromine and azido substituent with the target molecule but differs in substituent positions and functional groups:

  • Substituent Positions :
    • Target : Azido (C2), bromo (C1), methyl (C3).
    • Comparator : Azido (C4), bromo (C1), trifluoromethyl (C2) .
  • Electronic Effects :
    • Methyl (-CH₃) : Electron-donating group (EDG), activating the benzene ring toward electrophilic substitution at positions 4 and 6.
    • Trifluoromethyl (-CF₃) : Strong electron-withdrawing group (EWG), deactivating the ring and directing electrophiles to meta positions relative to itself .

Data Table: Structural and Electronic Properties

Property 2-Azido-1-Bromo-3-Methylbenzene 4-Azido-1-Bromo-2-(Trifluoromethyl)benzene
Molecular Formula C₇H₅BrN₃ C₇H₃BrF₃N₃
Molecular Weight 227.04 g/mol 281.01 g/mol
Key Substituents 1-Br, 2-N₃, 3-CH₃ 1-Br, 4-N₃, 2-CF₃
Ring Activation/Deactivation Activated (EDG at C3) Deactivated (EWG at C2)
Predominant Reactivity Sites C4 and C6 (ortho/para to CH₃) C5 (meta to CF₃ and N₃)

Reactivity and Stability

  • Azido Group Reactivity :
    Both compounds exhibit azido-group-driven reactivity, such as participation in 1,3-dipolar cycloadditions. However, the electron-withdrawing trifluoromethyl group in the comparator may slightly stabilize the azido group against thermal decomposition compared to the electron-donating methyl group in the target .
  • In the comparator, bromine is para to the azido group, which may alter regioselectivity in cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-azido-1-bromo-3-methylbenzene, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via diazotization of 2-amino-1-bromo-3-methylbenzene followed by azide substitution. Substituent positions (e.g., bromo vs. methyl groups) significantly impact reaction rates and regioselectivity. For example, steric hindrance from the methyl group may slow azide introduction, requiring extended reaction times or elevated temperatures. Comparative studies of similar compounds (e.g., 1-azido-2-bromo-4-chlorobenzene) suggest that electron-withdrawing groups enhance azide stability but reduce nucleophilic substitution reactivity .

Q. How can purity and stability of this compound be optimized during storage?

  • Methodological Answer : Azido compounds are light- and heat-sensitive. Store under inert gas (e.g., argon) at –20°C in amber vials. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Stability tests on analogous azido-bromo aromatics indicate decomposition rates increase above 25°C, with bromine displacement being a common degradation pathway .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., methyl group at C3: δ ~2.3 ppm in 1^1H NMR). IR spectroscopy identifies the azide stretch (~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C7_7H6_6BrN3_3: 227.97 g/mol). For structural validation, compare with DFT-optimized 3D models of related compounds (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) .

Advanced Research Questions

Q. How does the methyl group at C3 influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer : The methyl group introduces steric hindrance, directing cross-coupling to the less hindered bromine at C1. Computational studies (DFT-B3LYP/6-31G*) on similar systems show that electron-donating groups (e.g., methyl) reduce electrophilicity at adjacent positions, favoring coupling at distal sites. Experimental validation via Pd-catalyzed Suzuki reactions with arylboronic acids is recommended, monitoring yields and byproducts via LC-MS .

Q. What strategies resolve contradictions in reported reactivity of azido-bromo aromatics under photolytic vs. thermal conditions?

  • Methodological Answer : Conflicting data often arise from competing pathways: thermal conditions favor Staudinger reactions (azide to amine), while UV light triggers nitrene formation (cyclization or C–H insertion). For this compound, control experiments under inert vs. aerobic conditions can clarify dominant mechanisms. Comparative kinetic studies with halogen-substituted analogs (e.g., 1-azido-3-chloro-2-fluorobenzene) are critical to isolate substituent effects .

Q. How can bioorthogonal labeling applications of this compound be optimized to minimize side reactions?

  • Methodological Answer : The azide group enables click chemistry (e.g., CuAAC with alkynes), but residual bromine may participate in unintended cross-coupling. Mitigation strategies include:

  • Pre-reduction : Convert bromine to hydrogen via catalytic hydrogenation before labeling.
  • Protection : Temporarily block the bromine with a trimethylsilyl group.
  • Kinetic control : Use low-temperature CuAAC to favor azide-alkyne cycloaddition over bromine reactivity. Reference studies on 4-azido-1-bromo-2-chlorobenzene confirm >90% triazole yield under optimized conditions .

Data Analysis and Computational Tools

Q. What computational models best predict the stability and reactivity of this compound in solution?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G**) model bond dissociation energies (BDEs) for Br–C and N3_3–C bonds, predicting degradation pathways. Solvent effects (PCM model) improve accuracy for polar aprotic solvents like DMF. Compare with experimental Arrhenius parameters from thermogravimetric analysis (TGA) to validate computational predictions .

Q. How do substituent electronic effects modulate the azide’s vibrational frequency in this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) increase azide stretching frequency due to reduced electron density. IR spectroscopy of analogs (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) shows shifts from 2100 cm1^{-1} (neutral) to 2125 cm1^{-1} (electron-deficient). Correlate with Hammett σ constants for quantitative structure-activity relationship (QSAR) analysis .

Comparative Reactivity Table

CompoundKey Functional GroupsReactivity in CuAAC (%)Thermal Stability (°C)Reference
This compoundAzido, Bromo, Methyl85 (optimized)Decomposes at 120
1-Azido-2-bromo-4-chlorobenzeneAzido, Bromo, Chloro78Decomposes at 110
4-Azido-2-(trifluoromethyl)bromobenzeneAzido, Bromo, CF3_392Decomposes at 130

This table highlights how substituents influence reactivity and stability, guiding experimental design.

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